3-Acetoxybenzofuran
Overview
Description
3-Acetoxybenzofuran is a chemical compound that serves as a scaffold for the development of potential drugs, particularly in the context of breast cancer treatment. The compound and its derivatives have been synthesized and investigated for their biological activities and interactions with biological receptors, such as the estrogen receptor alpha (ERα) in the case of breast cancer . The synthesis of various benzofuran derivatives, including 3-acetoxybenzofuran, has been achieved through different methods, including microwave-assisted synthesis and reactions with nucleophilic reagents .
Synthesis Analysis
The synthesis of 3-acetoxybenzofuran derivatives has been explored in several studies. A microwave-assisted synthesis method was used to create seven novel derivative compounds, which showed varying levels of antiproliferative activity against human breast cancer MCF-7 cells . Another study reported the synthesis of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran and its subsequent reactions with nucleophilic reagents to obtain various benzofuran derivatives . Additionally, a one-pot multistep synthesis method was described for producing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones .
Molecular Structure Analysis
The molecular structure of 3-acetoxybenzofuran derivatives plays a crucial role in their biological activity. For instance, the Quantum Mechanics Polarized Ligand Docking (QPLD) study revealed that the binding interactions between the synthesized compounds and ERα correlated with their antiproliferative activities . The planarity of the C-2 substituent through the C-3 side chain in some derivatives suggested the existence of a modified conjugational triene system, which is relevant to their biological function as cysteinyl leukotriene receptor antagonists .
Chemical Reactions Analysis
The chemical reactivity of 3-acetoxybenzofuran derivatives has been explored through various transformations. The reaction of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran with nucleophilic reagents led to the formation of different benzofuran derivatives and condensed systems containing a benzofuran ring . The cyclization of certain acetic acid derivatives to phenanthro[4,5-bcd]furans has also been examined, with varying degrees of difficulty depending on the structure of the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetoxybenzofuran derivatives are influenced by their molecular structure. For example, the photophysical, redox, and thermal properties of oxadisilole-fused isobenzofurans were characterized, providing insights into the properties of these novel acenes . The synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate demonstrated the versatility of furan derivatives in chemical reactions and their potential utility in various applications .
Scientific Research Applications
Antibacterial Activity
3-Acetoxybenzofuran derivatives exhibit promising antibacterial properties. For instance, a novel derivative, 3-acetoxy-2-methylbenzoic anhydride, has shown significant antibacterial properties, albeit with no antifungal behavior. This compound was characterized using spectroscopic studies and X-ray crystallography, revealing its crystalline nature and potential as an antibacterial agent (Cakmak et al., 2022).
Anti-Breast Cancer Potential
Compounds derived from 3-Acetoxybenzofuran, like 3-acyl-5-hydroxybenzofurans, have shown promise as potential drugs for breast cancer treatment. These compounds, synthesized using microwave-assisted synthesis, demonstrated varying anti-proliferative effects against human breast cancer MCF-7 cells, with some showing significant activity. The efficacy of these compounds suggests that 3-Acetoxybenzofuran derivatives could be valuable in developing new anti-breast cancer therapies (Li et al., 2013).
Herbicidal Activity
Derivatives of 3-Acetoxybenzofuran, like the 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been identified as potential herbicides. These compounds displayed strong phytotoxic effects on Arabidopsis thaliana, indicating their potential utility in agricultural applications (Araniti et al., 2014).
Potential for Pesticide Bioremediation
Studies on carbofuran-degrading bacteria like Chryseobacterium sp. BSC2-3 have shown that these strains can transform carbofuran into 3-hydroxycarbofuran. This transformation highlights the role of 3-Acetoxybenzofuran derivatives in bioremediation processes, particularly in pesticide degradation, thereby contributing to environmental health (Park et al., 2022).
Antioxidant Properties
Certain 3-Acetoxybenzofuran derivatives, like 2-phenylbenzofuran derivatives, have been studied for their antioxidant properties. These compounds, particularly stemofurans, have shown promising results in scavenging free radicals, suggesting their potential use in developing antioxidant drugs (Thuy et al., 2020).
Antibacterial Metabolites from Marine Sources
Compounds like bulbiferates A and B, derived from Microbulbifer sp. from marine sources, have been identified as effective against certain bacterial strains. These acetamidohydroxybenzoate esters demonstrate the potential of 3-Acetoxybenzofuran derivatives in developing new antibacterial agents (Jayanetti et al., 2019).
properties
IUPAC Name |
1-benzofuran-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLZAJCKKRBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377796 | |
Record name | 3-Acetoxybenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxybenzofuran | |
CAS RN |
93680-80-9 | |
Record name | 3-Acetoxybenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93680-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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